molecular formula C7H6N4S B189372 Pteridine, 2-(methylthio)- CAS No. 16878-77-6

Pteridine, 2-(methylthio)-

Katalognummer: B189372
CAS-Nummer: 16878-77-6
Molekulargewicht: 178.22 g/mol
InChI-Schlüssel: LNTLWEUAGAFRJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pteridine, 2-(methylthio)- is a useful research compound. Its molecular formula is C7H6N4S and its molecular weight is 178.22 g/mol. The purity is usually 95%.
The exact mass of the compound Pteridine, 2-(methylthio)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pteridine, 2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pteridine, 2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Reduction Reactions

2-(Methylthio)pteridine undergoes selective reduction at the 3,4-double bond when treated with sodium borohydride (NaBH₄), yielding the 3,4-dihydro-2-(methylthio)pteridine derivative . This reaction highlights the susceptibility of the pyrimidine ring’s 3,4-position to nucleophilic attack under mild conditions.

Key Data:

ReagentProductConditionsReference
NaBH₄3,4-Dihydro-2-(methylthio)pteridineRoom temperature

Nucleophilic Additions

The compound participates in nucleophilic additions across its 3,4- and 5,6/7,8-double bonds, depending on reaction conditions:

3,4-Double Bond Additions

Reagents such as dimedone , pyrimidine-4,6-diol , barbituric acid , and thiobarbituric acid form stable 1:1 adducts at the 3,4-position . For example, dimedone addition produces 4-(dimedonyl)-3,4-dihydro-2-(methylthio)pteridine .

5,6- and 7,8-Double Bond Additions

In acidic conditions, 2-(methylthio)pteridine undergoes acid-catalyzed hydration at the pyrazine ring’s 5,6- and 7,8-positions, forming a 5,6,7,8-tetrahydrodiol derivative . This contrasts with neutral/basic conditions favoring 3,4-additions.

Mechanistic Insight:

  • Hydration follows thermodynamic control in acidic media .

  • The reaction is catalyzed by general acids/bases, suggesting a cyclic transition state .

Reactivity with Michael Donors

2-(Methylthio)pteridine reacts with carbanionic reagents (e.g., acetylacetone, ethyl acetoacetate) via conjugate addition:

Michael DonorAdduct StructureProduct StabilityReference
Acetylacetone4-Acetylacetonyl-3,4-dihydropteridineHigh
Ethyl acetoacetate4-(Ethyl acetoacetate)-3,4-dihydropteridineModerate

These adducts are stabilized by resonance within the dihydropteridine system .

Substituent Effects on Reactivity

The methylthio group at position 2 enhances electrophilicity at the 3,4-position, while substitution at position 4 modulates reactivity:

  • 4-Methyl-2-(methylthio)pteridine resists hydration and dimedone addition due to steric hindrance .

  • 4-Hydroxy-2-(methylthio)pteridine shows preferential reactivity at the 5,6-bond with phloroglucinol .

Comparative Reaction Pathways

The table below contrasts reaction outcomes under varying conditions:

ConditionPreferred SiteProduct TypeDriving Force
Acidic (H₂O)5,6-/7,8-bondsDihydrodiolThermodynamic control
Basic (NaBH₄)3,4-bond3,4-Dihydro derivativeKinetic control
Neutral (dimedone)3,4-bondMichael adductNucleophilicity

Degradation and Side Reactions

Prolonged exposure to strong acids or bases may lead to:

  • Ring contraction : Formation of purine derivatives via C–S bond cleavage .

  • Demethylthiolation : Loss of the methylthio group under oxidative conditions .

Eigenschaften

IUPAC Name

2-methylsulfanylpteridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTLWEUAGAFRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC=CN=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356456
Record name Pteridine, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16878-77-6
Record name Pteridine, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.